molecular formula C18H17N3O2S B2876481 3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide CAS No. 443355-50-8

3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide

Cat. No.: B2876481
CAS No.: 443355-50-8
M. Wt: 339.41
InChI Key: WTUPZYBOBLHKLX-UHFFFAOYSA-N
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Description

3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide is a complex organic molecule derived from quinazoline. Quinazoline derivatives are notable for their wide range of biological activities, making this compound of significant interest in medicinal chemistry. It contains functional groups that are essential for various biochemical interactions, making it a candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide typically begins with the formation of the quinazoline core This can be achieved through cyclization reactions involving appropriate ortho-substituted anilines and carbonyl compounds

To synthesize the final compound:

  • Step 1: : Formation of the quinazoline core by cyclization of ortho-substituted aniline with a carbonyl compound.

  • Step 2: : Introduction of the thioxo group using sulfurizing agents.

  • Step 3: : Coupling of the thioxo-quinazoline intermediate with the propanamide moiety via amide bond formation.

Industrial Production Methods

While lab-scale synthesis involves the steps mentioned above, industrial production may utilize optimized routes to enhance yield and purity. Methods like flow chemistry, which allows continuous synthesis under controlled conditions, might be employed. Catalysts and specific reaction conditions are fine-tuned to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide undergoes various reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form sulfone derivatives.

  • Reduction: : Can be reduced to remove oxygen groups, leading to different reduced forms.

  • Substitution: : Halogenation and alkylation reactions on the aromatic ring are common.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like potassium permanganate or hydrogen peroxide under controlled pH and temperature.

  • Reduction: : Involves hydrogen gas and palladium/carbon catalyst.

  • Substitution: : Reagents like iodine and base for halogenation, alkyl halides for alkylation.

Major Products

Major products include sulfone derivatives from oxidation, reduced quinazoline derivatives from reduction, and halogenated or alkylated derivatives from substitution reactions.

Scientific Research Applications

3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide finds applications across various fields:

  • Chemistry: : Studied for its reactivity and potential as a building block for more complex molecules.

  • Biology: : Explored for its interactions with biological macromolecules and its potential role in inhibiting certain enzymes.

  • Medicine: : Investigated for its potential as a therapeutic agent, especially for its anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Industry: : Potentially used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action is related to its ability to interact with biological macromolecules. It may inhibit specific enzymes by binding to their active sites, interfering with enzyme-substrate interactions. The quinazoline core and thioxo group play crucial roles in this binding process.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives like gefitinib and erlotinib, known for their role as tyrosine kinase inhibitors in cancer therapy. Compared to these, 3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide has unique structural features that might offer different biological activities and therapeutic potentials. The presence of the thioxo group distinguishes it from other quinazoline derivatives, potentially offering novel mechanisms of action.

In essence, this compound's unique structure and diverse reactivity make it a valuable subject of study with promising applications in multiple scientific and industrial fields.

Properties

IUPAC Name

N-(3-methylphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-5-4-6-13(11-12)19-16(22)9-10-21-17(23)14-7-2-3-8-15(14)20-18(21)24/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUPZYBOBLHKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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